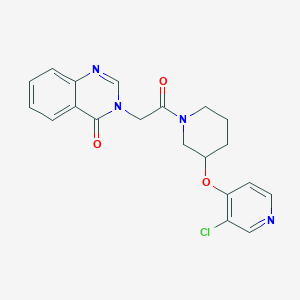

3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is an organic compound that showcases complex molecular architecture. It features a quinazolinone core, known for its biologically active properties, and a chloropyridinyl moiety, indicating potential pharmaceutical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically starts from commercially available starting materials. One route involves the reaction of 3-chloropyridin-4-ol with piperidine under base conditions to form 3-((3-chloropyridin-4-yl)oxy)piperidine. This intermediate then reacts with 2-oxoethyl quinazolinone under nucleophilic substitution conditions to form the final compound.

Industrial Production Methods

Industrial production may utilize similar routes but optimized for scale, focusing on high-yield and efficient separation techniques. Methods might include continuous flow synthesis and purification by crystallization or advanced chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The quinazolinone core could potentially undergo oxidation reactions to introduce hydroxyl groups.

Reduction: : The chloropyridine moiety might undergo reduction to modify its electronic properties.

Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: : Palladium-catalyzed hydrogenation or sodium borohydride (NaBH4).

Substitution: : Halogenation can be achieved using N-bromosuccinimide (NBS), while amination might employ ammonia or primary amines under catalytic conditions.

Major Products

Oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or fully reduced analogs. Substitution reactions will produce a variety of functionalized compounds depending on the nature of the substituent introduced.

Aplicaciones Científicas De Investigación

Neuropharmacology

Research indicates that compounds similar to 3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one may exhibit neuroprotective properties. They have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate neurotransmitter release positions it as a candidate for developing treatments aimed at cognitive decline and memory loss .

Analgesic Properties

Quinazolinone derivatives have been recognized for their analgesic effects. The compound may act as an effective pain reliever by influencing pain pathways in the central nervous system. Studies have highlighted its potential in treating chronic pain conditions by acting on specific receptors involved in pain modulation .

Antidepressant Effects

The compound's interaction with neurotransmitter systems also suggests antidepressant potential. By regulating serotonin and norepinephrine levels, it may help alleviate symptoms of depression, making it a subject of interest for further research in mood disorders .

Anti-inflammatory Activity

In addition to neuropharmacological benefits, the compound has shown promise as an anti-inflammatory agent. Its ability to inhibit inflammatory pathways could be advantageous in treating conditions characterized by chronic inflammation .

Research Findings and Case Studies

Several studies have documented the efficacy of quinazolinone derivatives similar to this compound:

Mecanismo De Acción

The mechanism by which the compound exerts its effects

The action mechanism often involves binding to specific enzymes or receptors due to its structural similarity to biological molecules. The quinazolinone moiety can interact with protein kinases, while the chloropyridine group might bind to various biological targets, disrupting normal cellular functions.

Molecular Targets and Pathways

Typical targets include protein kinases involved in cell signaling, potentially leading to altered cellular processes such as proliferation or apoptosis. The pathways affected might include the MAPK/ERK pathway or the PI3K/AKT pathway, key regulators of cell growth and survival.

Comparación Con Compuestos Similares

Uniqueness

Compared to other quinazolinone or chloropyridine-based compounds, 3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one stands out due to its unique combination of these two bioactive structures. This dual functionality may offer enhanced efficacy or selectivity in its biological applications.

Similar Compounds

Quinazolin-4(3H)-ones with different substituents at the 2- and 3-positions, showing varied biological activities.

Piperidinyl-chloropyridines used in different therapeutic areas.

Other mixed-functional compounds combining piperidine and quinazolinone structures for diverse applications.

How’s that for a start? Anything specific you’d like to dig deeper into?

Actividad Biológica

The compound 3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The structural formula of the compound can be represented as follows:

This compound features a quinazolinone core linked to a piperidine ring and a chloropyridine moiety , which are known to enhance biological activity through various mechanisms.

1. Anticancer Activity

Quinazolinone derivatives, including the compound , have been studied for their anticancer properties. Research indicates that derivatives of quinazolin-4(3H)-one exhibit significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2i | MCF-7 | 0.173 ± 0.012 |

| 3i | HER2 | 0.079 ± 0.015 |

These compounds act as inhibitors of multiple tyrosine kinases, such as CDK2 and EGFR, which are critical in cancer cell proliferation and survival .

The mechanism by which quinazolinone derivatives exert their anticancer effects involves:

- Inhibition of Tyrosine Kinases : The compound acts as a non-competitive inhibitor for CDK2 and competitive inhibitor for EGFR, disrupting signaling pathways essential for tumor growth .

- Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, leading to increased cell death .

3. Anti-inflammatory Activity

Quinazolinone derivatives also demonstrate anti-inflammatory properties. Research has shown that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .

| Compound | Inflammatory Marker | Activity Level |

|---|---|---|

| 5a | TNF-alpha | High |

| 8a | IL-6 | Moderate |

These findings indicate that the compound may serve as a therapeutic agent in conditions characterized by excessive inflammation .

Case Studies

Several studies have explored the biological activity of quinazolinone derivatives:

- Study on Cytotoxicity : A series of quinazolinone derivatives were synthesized and evaluated for their cytotoxic effects against human breast adenocarcinoma (MCF-7). The study found that certain derivatives showed potent inhibitory activity against key tyrosine kinases involved in cancer progression .

- Anti-inflammatory Research : Another study evaluated the anti-inflammatory effects of quinazolinone derivatives in animal models, revealing significant reductions in inflammation markers following treatment with specific compounds .

Propiedades

IUPAC Name |

3-[2-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3/c21-16-10-22-8-7-18(16)28-14-4-3-9-24(11-14)19(26)12-25-13-23-17-6-2-1-5-15(17)20(25)27/h1-2,5-8,10,13-14H,3-4,9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBRMGGBKODXGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=C(C=NC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.